Cas no 577-39-9 (3-Fluoro-4-methoxy-5-nitrobenzoic acid)
3-Fluoro-4-methoxy-5-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-4-methoxy-5-nitrobenzoicacid
- 3-fluoro-4-methoxy-5-nitrobenzoic acid
- AB0091724
- 3-Fluoro-4-methoxy-5-nitrobenzoic acid
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- Inchi: 1S/C8H6FNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)
- InChI Key: FZVATVOZGBMDRQ-UHFFFAOYSA-N
- SMILES: FC1=CC(C(=O)O)=CC(=C1OC)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 266
- Topological Polar Surface Area: 92.4
3-Fluoro-4-methoxy-5-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019104402-250mg |
3-Fluoro-4-methoxy-5-nitrobenzoic acid |
577-39-9 | 95% | 250mg |
$306.00 | 2023-09-01 | |
| Alichem | A019104402-1g |
3-Fluoro-4-methoxy-5-nitrobenzoic acid |
577-39-9 | 95% | 1g |
$757.35 | 2023-09-01 | |
| TRC | F594088-10mg |
3-fluoro-4-methoxy-5-nitrobenzoic Acid |
577-39-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F594088-50mg |
3-fluoro-4-methoxy-5-nitrobenzoic Acid |
577-39-9 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | F594088-100mg |
3-fluoro-4-methoxy-5-nitrobenzoic Acid |
577-39-9 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Apollo Scientific | PC502390-250mg |
3-Fluoro-4-methoxy-5-nitrobenzoic acid |
577-39-9 | 95% | 250mg |
£97.00 | 2025-02-21 | |
| Apollo Scientific | PC502390-1g |
3-Fluoro-4-methoxy-5-nitrobenzoic acid |
577-39-9 | 95% | 1g |
£359.00 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1245757-100mg |
3-fluoro-4-methoxy-5-nitrobenzoic acid |
577-39-9 | 95% | 100mg |
$120 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1245757-250mg |
3-fluoro-4-methoxy-5-nitrobenzoic acid |
577-39-9 | 95% | 250mg |
$160 | 2024-06-06 | |
| Ambeed | A380838-100mg |
3-Fluoro-4-methoxy-5-nitrobenzoic acid |
577-39-9 | 95% | 100mg |
$75.0 | 2025-04-18 |
3-Fluoro-4-methoxy-5-nitrobenzoic acid Suppliers
3-Fluoro-4-methoxy-5-nitrobenzoic acid Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-Fluoro-4-methoxy-5-nitrobenzoic acid
3-Fluoro-4-methoxy-5-nitrobenzoic Acid (CAS No. 577-39-9): A Comprehensive Overview
3-Fluoro-4-methoxy-5-nitrobenzoic acid (CAS No. 577-39-9) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique substitution pattern on the benzoic acid backbone, exhibits a range of interesting properties that make it a valuable subject for research and potential applications in drug development and advanced materials.
The structure of 3-fluoro-4-methoxy-5-nitrobenzoic acid is defined by the presence of three substituents on the benzene ring: a fluorine atom at position 3, a methoxy group at position 4, and a nitro group at position 5. These substituents not only influence the electronic properties of the molecule but also play a critical role in determining its reactivity and biological activity. Recent studies have highlighted the importance of such substitution patterns in modulating the pharmacokinetic and pharmacodynamic properties of benzoic acid derivatives.
From a synthetic perspective, 3-fluoro-4-methoxy-5-nitrobenzoic acid can be prepared through a variety of methods, including nucleophilic aromatic substitution, Friedel-Crafts acylation, and coupling reactions. Researchers have explored optimized reaction conditions to enhance yield and purity, with particular emphasis on minimizing side reactions and ensuring regioselectivity. The synthesis of this compound often involves multi-step processes that require careful control over reaction parameters such as temperature, solvent, and catalyst selection.
The physicochemical properties of 3-fluoro-4-methoxy-5-nitrobenzoic acid have been extensively studied to understand its behavior under various conditions. For instance, its solubility in different solvents has been evaluated to assess its potential for use in pharmaceutical formulations. Additionally, thermal stability studies have revealed that the compound exhibits good stability under moderate heating conditions, making it suitable for applications that require thermal resistance.
In terms of biological activity, 3-fluoro-4-methoxy-5-nitrobenzoic acid has shown promise in several areas. Recent research has focused on its potential as an anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Furthermore, studies have demonstrated that this compound may possess antioxidant properties, which could be exploited in the development of therapeutic agents targeting oxidative stress-related diseases.
The environmental impact of 3-fluoro-4-methoxy-5-nitrobenzoic acid is another area of interest. Researchers have investigated its biodegradability and toxicity to aquatic organisms to assess its potential risks to ecosystems. Preliminary findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, though further studies are needed to fully characterize its environmental fate.
Looking ahead, 3-fluoro-4-methoxy-5-nitrobenzoic acid holds significant potential for further exploration in both academic and industrial settings. Its unique chemical structure provides a platform for the development of novel derivatives with enhanced functionality. For example, ongoing research is focused on modifying the substituent pattern to optimize pharmacokinetic profiles for drug delivery applications.
In conclusion, 3-fluoro-4-methoxy-5-nitrobenzoic acid (CAS No. 577-39-9) is a versatile compound with a wealth of opportunities for research and application. By leveraging recent advancements in synthetic chemistry and biological screening techniques, scientists can unlock new insights into its properties and develop innovative solutions across multiple disciplines.
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